3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide
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Overview
Description
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . This compound is known for its unique structure, which includes a thietane ring, a hydroxybutan-2-yl group, and an amino group. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide involves several steps. One common synthetic route includes the reaction of thietane-1,1-dioxide with 1-hydroxybutan-2-amine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
the laboratory synthesis methods can be scaled up with appropriate modifications to meet industrial requirements .
Chemical Reactions Analysis
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide can be compared with other similar compounds, such as:
Thietane derivatives: These compounds share the thietane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Amino alcohols: Compounds with both amino and hydroxy groups, like 1-amino-2-propanol, have similar functional groups but different ring structures.
Sulfoxides and sulfones: These compounds contain sulfur-oxygen bonds and can be derived from the oxidation of thietane derivatives.
The uniqueness of this compound lies in its combination of the thietane ring, amino group, and hydroxybutan-2-yl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H15NO3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-[(1,1-dioxothietan-3-yl)amino]butan-1-ol |
InChI |
InChI=1S/C7H15NO3S/c1-2-6(3-9)8-7-4-12(10,11)5-7/h6-9H,2-5H2,1H3 |
InChI Key |
ZANGSBBVPDXYDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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